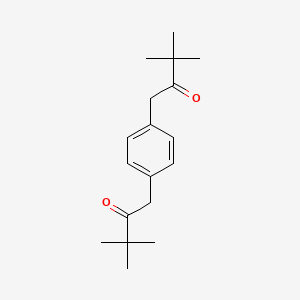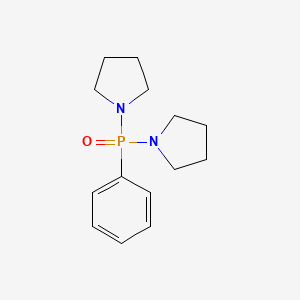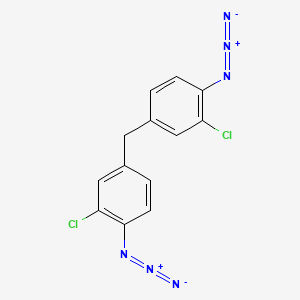![molecular formula C15H18BrNS B14436564 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-69-7](/img/structure/B14436564.png)
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core This compound is characterized by the presence of a phenylpropyl group attached to a sulfur atom, which is further connected to the pyridinium ring The bromide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 2-methylpyridine, undergoes quaternization with methyl bromide to form 1-methylpyridinium bromide.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 1-methylpyridinium bromide with 3-phenylpropylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Corresponding halides or hydroxides.
Scientific Research Applications
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to cell lysis. Additionally, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.
Tetraethylammonium Bromide: Known for its use in organic synthesis and as a phase transfer catalyst.
Uniqueness
1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide is unique due to the presence of the phenylpropyl group attached to the sulfur atom, which may confer distinct chemical and biological properties compared to other quaternary ammonium compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
77148-69-7 |
|---|---|
Molecular Formula |
C15H18BrNS |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-methyl-2-(3-phenylpropylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H18NS.BrH/c1-16-12-6-5-11-15(16)17-13-7-10-14-8-3-2-4-9-14;/h2-6,8-9,11-12H,7,10,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
FEILHTYGRASTHO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCCCC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14436483.png)
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)


![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
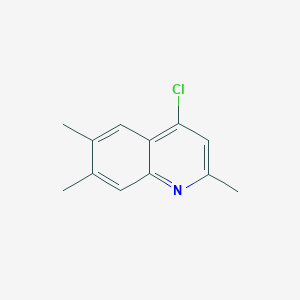
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)

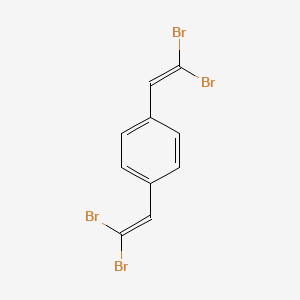
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)

